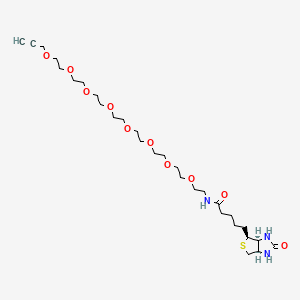

Biotin-PEG8-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C29H51N3O10S |

|---|---|

Molecular Weight |

633.8 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C29H51N3O10S/c1-2-8-35-10-12-37-14-16-39-18-20-41-22-23-42-21-19-40-17-15-38-13-11-36-9-7-30-27(33)6-4-3-5-26-28-25(24-43-26)31-29(34)32-28/h1,25-26,28H,3-24H2,(H,30,33)(H2,31,32,34)/t25-,26-,28-/m0/s1 |

InChI Key |

LUODKPCCPPQSDH-NSVAZKTRSA-N |

Isomeric SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-PEG8-Alkyne: A Technical Guide for Researchers

Authored for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of Biotin-PEG8-Alkyne, a versatile heterobifunctional linker. It details its core functions, physicochemical properties, and its applications in bioconjugation, proteomics, and drug development. This guide also furnishes detailed experimental protocols and visual representations of key processes to facilitate its effective use in a laboratory setting.

Core Concepts: Structure and Function

This compound is a chemical biology tool that integrates three key components into a single molecule:

-

Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for affinity-based applications such as pull-down assays and purification.[1]

-

PEG8 (Octaethylene Glycol Spacer): A flexible, hydrophilic polyethylene glycol (PEG) linker. The eight repeating ethylene glycol units increase the overall water solubility of the molecule and any conjugate it is attached to.[1] This PEG spacer also provides spatial separation between the biotin and the alkyne group, minimizing steric hindrance and ensuring that both ends of the linker can function efficiently.

-

Terminal Alkyne: A functional group that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly specific and efficient, allowing for the covalent linkage of the biotin tag to any molecule that has been modified to contain an azide group.

The primary function of this compound is to serve as a bridge, enabling the selective attachment of a biotin tag to a target molecule of interest (e.g., a protein, nucleic acid, or small molecule) that has been pre-functionalized with an azide. This biotinylation then allows for the detection, isolation, and purification of the target molecule from complex mixtures.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₉H₅₁N₃O₁₀S | [1] |

| Molecular Weight | 633.8 g/mol | [1] |

| CAS Number | 2143968-80-1 | |

| Appearance | Yellowish wax | - |

| Purity | >97% or 98% (typically by HPLC) | |

| Solubility | Soluble in Methanol, Water, DMSO | - |

| Storage Conditions | -20°C, protected from light and moisture |

Key Applications and Signaling Pathways

This compound is a key reagent in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function in complex biological systems. In a typical ABPP workflow, an enzyme of interest is first labeled with a probe that contains a reactive group and an azide handle. This compound is then "clicked" onto the azide-modified enzyme, attaching the biotin tag. This allows for the enrichment of the active enzyme population using streptavidin beads, followed by identification and quantification via mass spectrometry.

The core chemical transformation enabled by this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on the biotin linker and an azide on the target molecule.

Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Protocols

This section provides a detailed methodology for a common application: the biotinylation of an azide-modified protein from a cell lysate, followed by enrichment for proteomic analysis.

Reagent Preparation

-

Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% SDS, pH 7.8. Supplement with protease inhibitors just before use.

-

This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.

-

Reducing Agent (Ascorbic Acid) Stock Solution: Prepare a fresh 500 mM stock solution in deionized water immediately before use.

-

Streptavidin Bead Slurry: Use commercially available streptavidin-agarose or magnetic beads. Wash the required amount of beads three times with Lysis Buffer and resuspend in the original volume to create a 50% slurry.

Experimental Workflow: Protein Enrichment

The overall workflow involves cell lysis, the click chemistry reaction to attach the biotin tag, and subsequent affinity purification of the biotinylated proteins.

Figure 2. Experimental workflow for protein enrichment.

Detailed Protocol

-

Protein Lysate Preparation: Lyse cells containing azide-modified proteins in ice-cold Lysis Buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

-

Click Chemistry Reaction:

-

In a microfuge tube, combine 1-5 mg of the protein lysate with this compound to a final concentration of 100-200 µM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared ascorbic acid to a final concentration of 5 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation.

-

-

Binding to Streptavidin Beads:

-

Add 50-100 µL of the washed 50% streptavidin bead slurry to the reaction mixture.

-

Incubate for at least 2 hours (or overnight) at 4°C with end-over-end rotation to allow for efficient capture of the biotinylated proteins.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 2000 x g for 2 minutes) and discard the supernatant.

-

Wash the beads sequentially with the following buffers (1 mL each, with rotation for 5-10 minutes per wash):

-

Lysis Buffer (2 washes)

-

High salt buffer (e.g., 1 M NaCl in PBS) (2 washes)

-

PBS (2 washes)

-

-

These stringent washes are critical for removing non-specifically bound proteins.

-

-

Elution and Analysis:

-

For Mass Spectrometry (On-Bead Digestion): Resuspend the washed beads in a digestion buffer (e.g., 8 M urea in 100 mM Tris, pH 8.0). Reduce, alkylate, and digest the proteins with trypsin while they are still bound to the beads. The resulting peptides can then be collected for LC-MS/MS analysis.

-

For Western Blot Analysis: Resuspend the beads in 2X SDS-PAGE loading buffer containing excess free biotin (e.g., 10-20 mM) and boil for 5-10 minutes to elute the captured proteins. Analyze the eluate by SDS-PAGE and Western blotting.

-

Conclusion

This compound is a powerful and versatile tool for chemical biology and proteomics research. Its trifunctional design, combining a high-affinity biotin tag, a solubility-enhancing PEG spacer, and a bioorthogonal alkyne handle, enables the efficient and specific labeling and isolation of target biomolecules. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the knowledge needed to successfully integrate this reagent into their experimental workflows, thereby advancing their research in drug discovery and the broader life sciences.

References

An In-Depth Technical Guide to Biotin-PEG8-Alkyne: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Alkyne is a versatile chemical probe that integrates three key functional components: a biotin moiety for high-affinity purification, a terminal alkyne group for covalent ligation via "click chemistry," and an eight-unit polyethylene glycol (PEG) spacer. This trifunctional architecture makes it an invaluable tool in chemical biology, proteomics, and drug discovery for the selective labeling, identification, and isolation of biomolecules.

The biotin group exhibits an exceptionally strong and specific interaction with avidin and streptavidin, forming the basis for robust affinity-based purification techniques such as pull-down assays. The terminal alkyne is a bioorthogonal handle that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction, enabling the covalent attachment of this probe to azide-modified biomolecules. The hydrophilic PEG8 linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm, minimizing steric hindrance and preserving the biological activity of the labeled molecule.

This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound is characterized by a biotin headgroup linked through an amide bond to a discrete PEG8 chain, which is terminated with an alkyne functional group.

Chemical Structure:

-

IUPAC Name: 1-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, N-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl)amide

-

Molecular Formula: C₂₉H₅₁N₃O₁₀S[1]

-

Molecular Weight: 633.8 g/mol [1]

-

CAS Number: 2143968-80-1[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various supplier specifications.

| Property | Value | Reference(s) |

| Molecular Weight | 633.8 g/mol | [1][2] |

| Appearance | Yellowish wax or white to off-white powder/solid | |

| Purity | >97% or ≥98% (typically determined by HPLC) | |

| Solubility | Soluble in water, Methanol (MeOH), and Dimethyl Sulfoxide (DMSO) | |

| Storage Conditions | Store at -20°C, protected from light and moisture. | |

| Shipping Conditions | Typically shipped at ambient temperature. |

Note: For a related compound without the PEG8 linker ("Biotin alkyne"), a solubility of ≥ 2.08 mg/mL has been reported, providing a baseline for solubility expectations.

Key Applications

The unique structure of this compound lends itself to a variety of applications in molecular and cellular biology, primarily centered around the identification and characterization of biomolecular interactions.

-

Chemical Proteomics: Used as a reporter molecule in activity-based protein profiling (ABPP) and other chemical proteomics workflows to identify the targets of small molecule probes.

-

Protein-Protein Interaction Studies: Facilitates the identification of binding partners in pull-down assays. A protein of interest can be metabolically or enzymatically labeled with an azide, which is then reacted with this compound. The resulting biotinylated protein complex can be isolated using streptavidin-coated beads.

-

Bioconjugation and Labeling: Enables the biotinylation of azide-modified proteins, nucleic acids, and other biomolecules for subsequent detection or purification.

-

Drug Target Identification: In conjunction with azide-modified bioactive small molecules, it can be used to isolate and identify their cellular protein targets.

Experimental Protocols

The following are detailed protocols for the two primary applications of this compound: copper-catalyzed click chemistry for labeling and biotin-streptavidin pull-down assays for enrichment.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

This protocol describes a general procedure for the "click" reaction between an azide-containing protein and this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS or Tris, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in DMSO/water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.

-

Add this compound to a final concentration that is in 10-50 fold molar excess to the protein.

-

Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

-

Add CuSO₄ to a final concentration of 0.5-1 mM.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C. Protect the reaction from light if using fluorescently tagged molecules.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography, dialysis against a suitable buffer, or by using a spin filtration column with an appropriate molecular weight cutoff.

-

-

Verification of Labeling:

-

Confirm successful biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry.

-

Protocol for Biotin-Streptavidin Pull-Down Assay to Identify Protein Interactions

This protocol outlines the enrichment of a biotinylated protein complex using streptavidin-coated magnetic beads.

Materials:

-

Cell or tissue lysate containing the biotinylated protein of interest

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1 (e.g., High Salt Buffer: 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 1% Triton X-100)

-

Wash Buffer 2 (e.g., Low Salt Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100)

-

Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing free biotin)

-

Protease inhibitors

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in their storage buffer.

-

Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant.

-

Wash the beads twice with Wash Buffer 2.

-

-

Binding of Biotinylated Protein:

-

Add the cell lysate containing the biotinylated protein complex to the washed beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

-

Washing:

-

Place the tube on the magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer 1 to remove non-specific binders.

-

Wash the beads two times with ice-cold Wash Buffer 2.

-

-

Elution:

-

Add the Elution Buffer to the beads and incubate at 95°C for 5-10 minutes to release the bound proteins.

-

Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

-

For protein identification, the eluted sample can be subjected to in-gel or in-solution trypsin digestion followed by mass spectrometry analysis.

-

Mandatory Visualizations

The following diagrams illustrate the application of this compound in common experimental workflows.

Caption: Chemical Proteomics Workflow using this compound.

Caption: Identifying Protein Interactions in a Signaling Pathway.

References

Biotin-PEG8-Alkyne: A Technical Guide for Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Alkyne is a versatile chemical probe that integrates the high-affinity biotin-streptavidin interaction with the efficiency and specificity of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reagent is particularly valuable for the selective labeling, detection, and isolation of azide-modified biomolecules within complex biological samples.

The structure of this compound comprises three key functional components:

-

A biotin moiety, which provides a robust handle for affinity purification and detection using streptavidin-based reagents.

-

A terminal alkyne group, enabling covalent ligation to azide-functionalized molecules through the bioorthogonal click reaction.

-

An eight-unit polyethylene glycol (PEG8) spacer , which enhances the water solubility of the molecule and extends the reach of the biotin group, minimizing steric hindrance and improving its accessibility for binding to streptavidin.[1]

This technical guide provides a comprehensive overview of the properties of this compound, a detailed experimental protocol for its application in labeling and isolating proteins from a cell lysate, and a visual representation of the experimental workflow.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C29H51N3O10S | [1] |

| Molecular Weight | 633.8 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in water, DMSO, and methanol | |

| Storage Conditions | -20°C, desiccated, and protected from light | [1] |

Experimental Protocol: Labeling and Isolation of an Azide-Modified Protein from Cell Lysate

This protocol outlines a general workflow for the use of this compound to label and subsequently enrich an azide-containing protein from a cellular lysate. This procedure is a synthesis of established methods for copper-catalyzed click chemistry in lysates and streptavidin-based affinity purification.

Part 1: Copper-Catalyzed Click Chemistry Labeling

This part of the protocol describes the covalent attachment of this compound to an azide-modified target protein within a cell lysate.

Materials:

-

Cell lysate containing the azide-modified protein of interest (1-5 mg/mL total protein)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

DMSO or water for stock solutions

-

Microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO or water.

-

Copper(II) sulfate (CuSO4): Prepare a 20 mM stock solution in water.

-

THPTA: Prepare a 100 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 300 mM stock solution in water. Note: This solution is prone to oxidation and should be prepared fresh before each experiment.

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine the following reagents in the order listed:

-

50 µL of cell lysate (containing the azide-modified protein)

-

90 µL of PBS, pH 7.4

-

A volume of the 10 mM this compound stock solution to achieve the desired final concentration (typically 50-100 µM).

-

10 µL of 100 mM THPTA solution. Vortex briefly to mix.

-

10 µL of 20 mM CuSO4 solution. Vortex briefly to mix.

-

-

-

Initiate the Reaction:

-

Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.

-

Vortex the tube gently to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. The reaction should be protected from light.

-

-

Optional: Stop the Reaction:

-

The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 10 mM.

-

Part 2: Streptavidin Pull-Down of Biotinylated Protein

This section details the enrichment of the biotin-labeled protein using streptavidin-conjugated magnetic beads.

Materials:

-

Click-labeled cell lysate from Part 1

-

Streptavidin-conjugated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing free biotin)

-

Magnetic rack for microcentrifuge tubes

Procedure:

-

Prepare the Streptavidin Beads:

-

Resuspend the streptavidin magnetic beads by vortexing.

-

Transfer the desired amount of bead slurry to a new microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads, and carefully remove the supernatant.

-

Wash the beads by resuspending them in Binding/Wash Buffer, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step two more times.

-

-

Bind the Biotinylated Protein:

-

Add the click-labeled cell lysate to the washed streptavidin beads.

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin beads.

-

-

Wash the Beads:

-

Pellet the beads on the magnetic rack and remove the supernatant (this is the unbound fraction).

-

Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads in the buffer, incubate for a few minutes, pellet the beads, and discard the supernatant.

-

-

Elute the Protein:

-

Add the Elution Buffer to the washed beads.

-

Incubate at room temperature or an elevated temperature (e.g., 95°C for 5 minutes for SDS elution) to release the bound protein from the beads.

-

Pellet the beads on the magnetic rack and carefully collect the supernatant, which contains the enriched biotinylated protein.

-

-

Downstream Analysis:

-

The eluted protein sample is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the labeling and isolation of an azide-modified protein using this compound.

References

Navigating the Properties of Biotin-PEG8-Alkyne: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the behavior of bioconjugation reagents is paramount to experimental success. This in-depth technical guide explores the critical aspects of solubility and stability for Biotin-PEG8-Alkyne, a versatile tool in click chemistry applications.

This compound is a key reagent in bioconjugation, enabling the attachment of a biotin moiety to target molecules through a polyethylene glycol (PEG) spacer and a terminal alkyne group. This modification is instrumental in a variety of applications, including affinity purification, immunoassays, and drug delivery systems. The eight-unit PEG linker is specifically incorporated to enhance the aqueous solubility of the molecule it is attached to and to provide a flexible spacer arm, minimizing steric hindrance.

Solubility Profile

The solubility of this compound is a crucial factor for its effective use in various experimental settings. The presence of the hydrophilic PEG8 chain significantly contributes to its solubility in aqueous solutions and a range of organic solvents.[1][2]

For practical applications, especially in biological buffers, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice, followed by dilution into the desired aqueous medium.

Table 1: Solubility of Biotin-PEG-Alkyne Analogs

| Solvent | Solubility of Biotin-PEG4-Alkyne | Recommended Practice for this compound |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | Prepare concentrated stock solutions (e.g., 10-50 mg/mL). |

| Water | Soluble | Direct dissolution may be limited; dilution from a stock solution is recommended. |

| Dichloromethane (DCM) | Soluble | Useful for organic synthesis applications. |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. |

| Methanol | Soluble | Can be used for dissolution, though less common for biological applications. |

For achieving specific concentrations in complex aqueous buffers, co-solvents and excipients can be employed. For instance, a protocol for a similar compound suggests that a concentration of at least 2.5 mg/mL can be achieved in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another formulation to achieve a similar concentration involves 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.

Stability Considerations

The stability of this compound is critical for ensuring its reactivity and the reproducibility of experiments. Key factors influencing its stability include temperature, light, and moisture.

Storage: For long-term storage, it is recommended to keep this compound at -20°C, protected from light and moisture. When stored as a powder under these conditions, the compound is expected to be stable for years. Stock solutions, typically prepared in anhydrous DMSO, should also be stored at -20°C or -80°C and are generally stable for at least one to six months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Chemical Stability: The terminal alkyne group is generally stable under standard physiological conditions. However, strong oxidizing or reducing agents should be avoided as they can potentially react with the alkyne functionality. The biotin moiety is robust, but prolonged exposure to extreme pH values may affect its integrity.

Experimental Protocols

A. Protocol for Determining Solubility

A common method to determine the solubility of a compound like this compound is the shake-flask method followed by quantification.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. The concentration of the dissolved this compound can then be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

B. Protocol for Stability Assessment

A typical stability study for this compound would involve assessing its degradation over time under different conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents or buffers at a known concentration.

-

Storage Conditions: Aliquot the solutions and store them under various conditions, such as:

-

Refrigerated (2-8°C)

-

Room temperature (20-25°C)

-

Elevated temperature (e.g., 40°C)

-

Protected from light vs. exposed to light

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

Analysis: Analyze the samples using a stability-indicating method, typically HPLC. The percentage of the remaining intact this compound is determined by comparing the peak area at each time point to the initial peak area (time 0). The appearance of new peaks may indicate degradation products.

Visualizing Key Processes

To further aid in the understanding of this compound's application and properties, the following diagrams illustrate a typical experimental workflow and the factors influencing its solubility and stability.

Caption: Experimental workflow for a typical copper-catalyzed click chemistry reaction.

Caption: Key factors influencing the solubility and stability of this compound.

References

An In-Depth Technical Guide to Biotin-PEG8-Alkyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Biotin-PEG8-Alkyne in click chemistry. This versatile reagent has become an invaluable tool for the biotinylation of various molecules in biological and pharmaceutical research, enabling advancements in areas such as proteomics, drug targeting, and diagnostics.

Core Concepts: Understanding this compound and Click Chemistry

This compound is a chemical probe consisting of three key components: a biotin moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a terminal alkyne group.[1]

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

-

PEG8 Spacer: A hydrophilic and flexible linker that enhances the solubility of the entire molecule in aqueous environments.[1][2] The PEG spacer also minimizes steric hindrance between the biotin and the target molecule, facilitating efficient binding to streptavidin.[3] In the context of drug delivery, PEG linkers can improve the pharmacokinetic properties of a conjugate by increasing its stability and circulation time.[4]

-

Terminal Alkyne: A functional group that serves as a reactive handle for "click chemistry" reactions.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biocompatible conditions. The most prominent examples involving alkynes are the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These reactions form a stable triazole ring, covalently linking the alkyne-containing molecule (like this compound) to an azide-modified target.

Mechanism of Action in Click Chemistry

This compound serves as a biotinylation reagent that reacts with azide-functionalized molecules through two primary click chemistry pathways:

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.

Mechanism: The reaction proceeds through a proposed mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne instead of a terminal alkyne. The inherent ring strain of the cyclooctyne significantly accelerates the reaction with an azide, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living cells and organisms.

Mechanism: The reaction is a [3+2] cycloaddition where the high energy of the strained alkyne lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures. While this compound itself contains a terminal alkyne and is primarily used in CuAAC, it is important to understand SPAAC as a key alternative. For SPAAC, a biotinylated reagent containing a strained cyclooctyne (e.g., Biotin-PEG-DBCO) would be used.

Quantitative Data

The efficiency of click chemistry reactions is a critical factor for researchers. The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions. It is important to note that specific reaction rates and yields for this compound can vary depending on the reaction conditions, the nature of the azide-modified molecule, and the solvent used.

| Parameter | CuAAC with Terminal Alkynes | SPAAC with Cyclooctynes | References |

| Second-Order Rate Constant (k) | Typically 104 - 105 M-1s-1 | Varies with cyclooctyne: - DIBO: ~0.1 M-1s-1 - BCN: ~0.1 M-1s-1 | |

| Reaction Time | Generally minutes to a few hours | Can range from minutes to hours depending on the cyclooctyne | |

| Typical Yield | High to quantitative (>90%) | High to quantitative (>90%) | |

| Biocompatibility | Limited in live cells due to copper cytotoxicity | High, suitable for in vivo applications |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and similar biotin-alkyne reagents.

Protocol for Biotinylating Azide-Modified Proteins using CuAAC

This protocol describes the general steps for labeling a protein that has been modified to contain an azide group with this compound.

Materials:

-

Azide-modified protein in a copper-free buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (freshly prepared)

-

DMSO

-

Desalting column

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.

-

Add the this compound stock solution to achieve a final concentration that is in 5-20 fold molar excess over the protein.

-

Add the THPTA stock solution to a final concentration of 5 times the copper concentration.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to initiate the click reaction.

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. Protect from light if the azide-modified protein is light-sensitive.

-

-

Purification:

-

Remove the excess unreacted this compound and copper catalyst using a desalting column equilibrated with the desired buffer (e.g., PBS).

-

-

Confirmation of Biotinylation:

-

The extent of biotinylation can be confirmed by methods such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).

-

Protocol for Labeling Live Cell Surface Glycans via Metabolic Labeling and SPAAC

This protocol outlines the metabolic incorporation of an azide-containing sugar into cell surface glycans, followed by labeling with a biotinylated cyclooctyne reagent. While this protocol uses a cyclooctyne, it demonstrates a common workflow where a biotin-alkyne reagent could be used in a subsequent CuAAC step on cell lysates.

Materials:

-

Mammalian cells (e.g., HeLa)

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Biotin-PEG-DBCO (or other strained cyclooctyne)

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled streptavidin

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing 25-50 µM Ac₄ManNAz.

-

Incubate the cells for 48 hours to allow for the metabolic incorporation of the azide-modified sugar into cell surface glycans.

-

-

SPAAC Reaction:

-

Wash the cells twice with warm PBS.

-

Prepare a solution of Biotin-PEG-DBCO in culture medium at a concentration of 10-50 µM.

-

Add the Biotin-PEG-DBCO solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove unreacted biotin reagent.

-

Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 30 minutes at room temperature.

-

Wash the cells three times with PBS to remove unbound streptavidin.

-

-

Analysis:

-

The labeled cells can be analyzed by fluorescence microscopy or flow cytometry.

-

Applications and Workflows

This compound is a versatile tool with numerous applications in research and drug development.

Proteomic Analysis using Pull-Down Assays

A common application of this compound is in proteomic studies to identify and quantify proteins that have been metabolically labeled with an azide-containing precursor. The biotin tag allows for the selective enrichment of these proteins from complex cell lysates using streptavidin-coated beads.

Targeted Drug Delivery

The biotin moiety of this compound can be utilized as a targeting ligand for drug delivery systems. Many cancer cells overexpress biotin receptors, providing a mechanism for the targeted delivery of therapeutic agents. The PEG8 linker in this context offers several advantages, including increased solubility and stability of the drug conjugate, and a reduced immune response.

In a typical scenario, a therapeutic drug is encapsulated within or conjugated to a nanoparticle. The nanoparticle surface is then functionalized with this compound. The biotin component of the linker then binds to the overexpressed biotin receptors on cancer cells, leading to the targeted uptake of the drug-loaded nanoparticle and subsequent therapeutic effect.

Conclusion

This compound is a powerful and versatile reagent for the biotinylation of azide-modified molecules through click chemistry. Its high reactivity in CuAAC, coupled with the beneficial properties of the PEG8 spacer, makes it an indispensable tool for researchers in proteomics, cell biology, and drug development. The ability to specifically and efficiently introduce a biotin label enables a wide range of applications, from the identification of protein-protein interactions to the targeted delivery of therapeutics. As click chemistry continues to evolve, the utility of well-designed reagents like this compound will undoubtedly continue to expand, driving further innovation in the life sciences.

References

An In-depth Technical Guide to Biotin-PEG8-Alkyne in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG8-Alkyne is a versatile chemical probe that has become an indispensable tool in modern biological research. This bifunctional molecule features a biotin moiety for highly specific affinity purification and detection, a terminal alkyne group for covalent ligation via "click chemistry," and a hydrophilic polyethylene glycol (PEG8) spacer. The PEG linker enhances aqueous solubility and minimizes steric hindrance, making it a superior reagent for a wide range of applications.[1][2][3] This guide provides an in-depth overview of the core principles, experimental protocols, and key applications of this compound, with a focus on proteomics, drug delivery, and molecular imaging.

Core Concepts and Molecular Structure

This compound is a bioorthogonal chemical reporter, meaning it can participate in a specific chemical reaction within a living system without interfering with native biochemical processes.[4] Its utility is derived from its three key components:

-

Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature and is exploited for the selective enrichment and detection of biotinylated molecules.[2]

-

Terminal Alkyne: A functional group that readily undergoes a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with azide-modified molecules.

-

PEG8 Spacer: An eight-unit polyethylene glycol linker that increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments. The extended spacer arm also reduces steric hindrance, allowing for more efficient binding of the biotin group to streptavidin.

The combination of these features in a single molecule allows for the covalent labeling of azide-modified biomolecules and their subsequent purification and/or detection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H51N3O10S | |

| Molecular Weight | 633.8 g/mol | |

| CAS Number | 2143968-80-1 | |

| Purity | Typically ≥98% | |

| Storage Conditions | -20°C | |

| Solubility | Water, DMSO, DMF |

Key Applications in Biological Research

Proteomics: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

This compound is extensively used in BONCAT, a powerful technique for identifying newly synthesized proteins. In this method, cells are cultured with an azide-modified amino acid analog, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins in place of methionine. Following cell lysis, the azide-modified proteins are "clicked" with this compound. The resulting biotinylated proteins can then be enriched using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry (MS).

A study comparing an uncleavable biotin-alkyne (like Biotin-PEG-alkyne) with an acid-cleavable biotin-alkyne (DADPS) in a BONCAT workflow demonstrated the utility of this approach. While the cleavable tag showed superior performance in identifying a higher number of proteins, the data for the uncleavable biotin-alkyne still highlights the robustness of the labeling and enrichment strategy.

Table 2: Comparison of an Uncleavable Biotin-Alkyne (UnC) and a Cleavable Biotin-Alkyne (DADPS) in BONCAT Proteomics

| Starting Brain Tissue Amount | Biotin-Alkyne Type | Number of Unique AHA Peptides Identified | Number of Protein Groups Identified | Reference |

| 4 mg | UnC | ~1400 | ~600 | |

| 4 mg | DADPS | ~2000 | ~850 | |

| 2 mg | UnC | ~1200 | ~500 | |

| 2 mg | DADPS | ~1800 | ~750 | |

| 1 mg | UnC | ~800 | ~350 | |

| 1 mg | DADPS | ~1500 | ~650 |

Note: Data is approximated from graphical representations in the source material.

Drug Delivery and Conjugate Synthesis

The alkyne handle on this compound makes it a valuable tool for the synthesis of biotinylated drug conjugates and drug delivery systems. For instance, an azide-modified therapeutic agent can be covalently linked to this compound. The biotin moiety can then be used to target the drug to cells or tissues that have been pre-targeted with streptavidin or to facilitate the purification of the drug conjugate. It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand.

Labeling and Imaging of Biomolecules

This compound can be used to label a variety of azide-modified biomolecules, including proteins, nucleic acids, and glycans, for subsequent detection and imaging. Once biotinylated, these molecules can be visualized using streptavidin conjugated to fluorophores for fluorescence microscopy or to enzymes like horseradish peroxidase (HRP) for western blotting and ELISA.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the "click" reaction between an azide-containing biomolecule and this compound. Optimization may be required depending on the specific application.

Materials:

-

Azide-modified protein sample in a suitable buffer (e.g., PBS, Tris)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

DMSO

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein sample with the other reagents. A common approach is to add the reagents in the following order, vortexing gently after each addition:

-

Azide-modified protein

-

This compound (e.g., final concentration of 100-200 µM)

-

TCEP (e.g., final concentration of 1-2 mM)

-

TBTA (e.g., final concentration of 100-200 µM)

-

-

Initiate the Reaction: Add CuSO4 to a final concentration of 1-2 mM. The TCEP will reduce the Cu(II) to the catalytic Cu(I) species in situ.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins or to improve efficiency, the reaction can be performed at 4°C overnight with gentle rotation.

-

Stop the Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA.

-

Downstream Processing: The biotinylated sample is now ready for downstream applications such as enrichment, western blotting, or mass spectrometry analysis.

Protocol for Enrichment of Biotinylated Proteins for Proteomics

Materials:

-

Biotinylated protein lysate from the CuAAC reaction

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 6 M urea in PBS)

-

Wash Buffer 3 (e.g., PBS with 0.1% NP-40)

-

Elution Buffer (e.g., 80% acetonitrile, 0.2% trifluoroacetic acid, 0.1% formic acid for non-cleavable tags)

-

Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

-

Bead Incubation: Add streptavidin-coated magnetic beads to the biotinylated protein lysate and incubate for 1-2 hours at 4°C with rotation to allow for binding.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

-

Elution or On-Bead Digestion:

-

Elution: Resuspend the beads in Elution Buffer and incubate to release the biotinylated proteins.

-

On-Bead Digestion: Alternatively, for mass spectrometry, perform protein reduction, alkylation, and trypsin digestion directly on the beads.

-

-

Sample Preparation for MS: The eluted proteins or digested peptides are then desalted and prepared for LC-MS/MS analysis according to standard protocols.

Protocol for Western Blot Detection of Biotinylated Proteins

Materials:

-

Biotinylated protein sample

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Separate the biotinylated proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.

-

Detection: Incubate the membrane with ECL substrate and visualize the biotinylated proteins using an appropriate imaging system.

Conclusion

This compound is a powerful and versatile reagent that facilitates the specific and efficient labeling of biomolecules for a multitude of applications in biological research. Its enhanced solubility and the bioorthogonal nature of the click reaction enable robust and reliable results in complex biological samples. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this compound into their experimental workflows, thereby advancing our understanding of complex biological systems.

References

The Pivotal Role of the PEG8 Spacer in Modern Biotinylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and molecular biology, the precision and efficacy of labeling and detection techniques are paramount. Biotinylation, the process of attaching biotin to a molecule of interest, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. However, the performance of biotinylation reagents is not solely dependent on the reactive group that facilitates conjugation. The spacer arm, a seemingly simple linker between biotin and the reactive moiety, plays a critical role in the success of downstream applications. This technical guide delves into the core advantages and functionalities of the Polyethylene Glycol 8 (PEG8) spacer, a key component in advanced biotinylation reagents that significantly enhances experimental outcomes.

Understanding the PEG8 Spacer: Structure and Physicochemical Properties

A PEG8 spacer consists of eight repeating ethylene glycol units. Unlike traditional alkyl chain spacers, the PEG8 spacer is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight. This monodispersity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1]

The defining characteristic of the PEG8 spacer is its inherent hydrophilicity, stemming from the repeating ether linkages. This property imparts several key advantages to biotinylation reagents.

| Property | Value | Source |

| Chemical Formula (backbone) | C₁₆H₃₄O | [1] |

| Molecular Weight (backbone) | ~370.4 g/mol | [1] |

| Spacer Arm Length | ~29.8 Å | [1] |

| Number of PEG Units | 8 | [1] |

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).

Core Advantages of Employing a PEG8 Spacer

The integration of a PEG8 spacer into biotinylation reagents offers a multitude of benefits over traditional, more hydrophobic linkers like alkyl chains. These advantages directly translate to improved performance in a wide array of applications, from immunoassays to drug delivery.

Enhanced Solubility and Reduced Aggregation

A primary challenge in bioconjugation is maintaining the solubility of the labeled molecule, especially when working with hydrophobic proteins or peptides. The hydrophilic nature of the PEG8 spacer significantly increases the aqueous solubility of the resulting biotinylated conjugate. This prevents aggregation, which can lead to loss of biological activity and inaccurate experimental results.

Minimized Steric Hindrance and Improved Binding Affinity

The flexible and extended structure of the PEG8 spacer arm physically distances the biotin moiety from the surface of the labeled molecule. This spatial separation is critical for overcoming steric hindrance, allowing for more efficient binding of the bulky streptavidin or avidin tetramer to the biotin. Improved accessibility to the biotin binding site translates to a stronger binding interaction, as demonstrated by a lower dissociation constant (Kd).

A study comparing the binding affinity of an aptamer-amphiphile with different spacer arms provides a clear quantitative comparison.

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| No Spacer | - | 15.1 ± 2.1 |

| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |

| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |

| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |

| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |

| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.

As the data indicates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers. The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.

Reduced Immunogenicity and Enhanced Biocompatibility

Polyethylene glycol is known for its biocompatibility and low immunogenicity. By incorporating a PEG8 spacer, the resulting bioconjugate is less likely to elicit an immune response, which is a critical consideration for in vivo applications such as targeted drug delivery.

Logical Workflow for Biotinylation and Application

The following diagram illustrates the logical steps involved in a typical biotinylation experiment using a PEG8-containing reagent, followed by a downstream application such as affinity purification.

Caption: General workflow for protein biotinylation using a PEG8 spacer reagent.

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylation reagents with a PEG8 spacer.

General Protocol for Protein Biotinylation using an Amine-Reactive PEG8-NHS Ester

This protocol is a general guideline for the biotinylation of proteins with primary amines (e.g., lysine residues) using a Biotin-PEG8-NHS ester.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

Biotin-PEG8-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0, or 1M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Immediately before use, allow the vial of Biotin-PEG8-NHS ester to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.

-

Reaction Setup: Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess. A 20-fold molar excess of the biotin reagent over the protein is a common starting point.

-

Biotinylation Reaction: Add the calculated volume of the Biotin-PEG8-NHS ester stock solution to the protein solution. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Determination of Biotin Incorporation (Optional): The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Experimental Workflow for Affinity Purification of a Biotinylated Protein

This workflow outlines the steps for capturing a biotinylated protein using streptavidin-coated magnetic beads.

Caption: Workflow for affinity purification using streptavidin beads.

Signaling Pathway Visualization: Biotin in Targeted Drug Delivery

The high affinity of biotin for its receptor, which is often overexpressed on the surface of cancer cells, can be exploited for targeted drug delivery. A therapeutic agent conjugated to biotin via a PEG8 spacer can be selectively delivered to these cells.

Caption: Biotin-mediated targeted drug delivery pathway.

Conclusion

The PEG8 spacer is a powerful and versatile tool in the field of biotinylation and bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, minimizing steric hindrance, improving binding affinity, and increasing biocompatibility, the PEG8 linker helps to overcome significant hurdles in a wide range of applications, from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The strategic choice of a biotinylation reagent incorporating a PEG8 spacer can significantly improve the reliability, reproducibility, and overall success of an experiment.

References

An In-depth Technical Guide to the Hydrophilicity of Biotin-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Alkyne is a heterobifunctional linker molecule widely employed in biomedical research and drug development. Its unique structure, incorporating a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal alkyne group, makes it a versatile tool for bioconjugation, targeted drug delivery, and diagnostic applications. A thorough understanding of its physicochemical properties, particularly its hydrophilicity, is crucial for the successful design and execution of experiments and for the formulation of novel therapeutics. This guide provides a comprehensive overview of the hydrophilicity of this compound, including quantitative data, experimental protocols for its determination, and a visualization of its application in a typical experimental workflow.

Core Concepts: The Role of PEGylation in Enhancing Hydrophilicity

The enhanced water solubility of this compound is primarily attributed to its polyethylene glycol (PEG) linker.[1][2] PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to increase the hydrophilicity and biocompatibility of peptides, proteins, and small molecules. The repeating ether units of the PEG chain form hydrogen bonds with water molecules, leading to increased aqueous solubility and a reduction in non-specific interactions with biological components. In the case of this compound, the eight repeating ethylene glycol units provide a significant hydrophilic character to the molecule.

Quantitative Data on the Physicochemical Properties of this compound

Summarizing the key quantitative parameters of this compound allows for a clear comparison and aids in experimental design.

| Property | Value | Source |

| Molecular Formula | C29H51N3O10S | [1][2] |

| Molecular Weight | 633.8 g/mol | [1] |

| Solubility | Soluble in Water, Methanol (MeOH), Dimethyl sulfoxide (DMSO) | |

| Calculated logP | -0.8 | This value was calculated using online prediction tools with the SMILES structure. |

| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCCC[C@H]1[C@]2([H])--INVALID-LINK--([H])CS1)=O |

Note on logP: The partition coefficient (logP) is a measure of the lipophilicity of a compound. A negative logP value, as calculated for this compound, indicates a higher affinity for the aqueous phase, confirming its hydrophilic nature.

Experimental Protocols for Determining Hydrophilicity

The hydrophilicity of a compound like this compound can be experimentally determined using several established methods. Below are detailed protocols for two common approaches.

Determination of the Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

This is the traditional and most reliable method for determining the logP of a compound.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate overnight.

-

-

Partitioning:

-

Add a known volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Let the funnel stand until the two phases have completely separated.

-

-

Quantification:

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in water]

-

The logP is then calculated as the base-10 logarithm of P: logP = log10(P)

-

Determination of Aqueous Solubility

This protocol outlines a common method for measuring the thermodynamic solubility of a compound in an aqueous buffer.

Principle: An excess of the solid compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound in the resulting saturated solution is determined.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Separation of Undissolved Solid:

-

Filter the suspension through a low-protein-binding filter (e.g., a 0.22 µm syringe filter) or centrifuge at high speed to remove any undissolved solid.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent if necessary.

-

Determine the concentration of this compound in the filtrate using a calibrated analytical method, such as HPLC-UV or LC-MS.

-

-

Result:

-

The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

-

Visualization of Experimental Workflow: Protein Labeling via Click Chemistry

This compound is frequently used to label and subsequently detect or purify proteins of interest using a bioorthogonal reaction known as "click chemistry." The following diagram illustrates a typical experimental workflow for labeling an azide-modified protein.

Caption: Workflow for labeling an azide-modified protein with this compound.

Conclusion

The hydrophilicity of this compound, conferred by its PEG8 linker, is a critical feature that underpins its utility in a wide range of biological applications. This property ensures its solubility in aqueous environments, minimizing non-specific interactions and facilitating its use in bioconjugation reactions such as click chemistry. The provided quantitative data and detailed experimental protocols offer a practical guide for researchers to effectively utilize this versatile molecule in their studies. The visualized workflow further clarifies its application in protein labeling, a cornerstone technique in modern proteomics and drug discovery. A thorough understanding of these principles is essential for harnessing the full potential of this compound in advancing scientific research.

References

An In-Depth Technical Guide to the Synthesis and Purification of Biotin-PEG8-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG8-Alkyne, a heterobifunctional linker critical in bioconjugation, drug delivery, and diagnostic applications. The methodologies outlined herein are based on established chemical principles and publicly available data, offering a framework for the successful production and purification of this versatile molecule.

Introduction

This compound is a valuable chemical tool that incorporates three key functional components: a biotin moiety for strong and specific binding to avidin and streptavidin, an eight-unit polyethylene glycol (PEG) spacer to enhance aqueous solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation via "click chemistry."[1][2][3] This unique combination of properties makes it an ideal reagent for the targeted labeling, detection, and isolation of biomolecules.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an amino-terminated PEG8-alkyne. This intermediate is then reacted with an activated biotin derivative, most commonly a Biotin-N-hydroxysuccinimide (NHS) ester, to form a stable amide bond, yielding the final product. Purification is paramount to remove unreacted starting materials and byproducts, and is typically accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound

The synthesis of this compound is presented here as a two-stage process: the synthesis of the intermediate Alkyne-PEG8-Amine, followed by its conjugation to biotin.

Stage 1: Synthesis of Alkyne-PEG8-Amine

While Alkyne-PEG8-Amine is commercially available, this guide outlines a potential synthetic route for its preparation for research and development purposes.[4][5] A common strategy involves the modification of a commercially available PEG diol.

Experimental Protocol: Synthesis of Alkyne-PEG8-Amine

-

Monoprotection of PEG8-diol: React octaethylene glycol with a suitable protecting group (e.g., trityl chloride or tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to yield the mono-protected PEG8.

-

Activation of the free hydroxyl group: The remaining free hydroxyl group of the mono-protected PEG8 is then activated, for example, by conversion to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

-

Introduction of the azide: The activated PEG8 is then reacted with sodium azide in a polar aprotic solvent (e.g., dimethylformamide) to introduce the azide functionality via nucleophilic substitution.

-

Introduction of the alkyne: The protecting group on the other end of the PEG chain is removed under appropriate conditions (e.g., mild acid for trityl or fluoride source for silyl ethers). The resulting free hydroxyl group is then converted to an alkyne. This can be achieved by reaction with propargyl bromide in the presence of a strong base like sodium hydride.

-

Reduction of the azide: The azide group is finally reduced to a primary amine using a reducing agent such as triphenylphosphine followed by water (Staudinger reaction) or catalytic hydrogenation to yield Alkyne-PEG8-Amine.

-

Purification: The crude product is purified by column chromatography on silica gel.

Stage 2: Coupling of Biotin-NHS to Alkyne-PEG8-Amine

The final step in the synthesis is the formation of a stable amide bond between the primary amine of Alkyne-PEG8-Amine and the activated carboxyl group of a biotin derivative.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Reactants:

-

Dissolve Alkyne-PEG8-Amine (1 equivalent) in a suitable anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

In a separate vial, dissolve Biotin-NHS ester (1.1 to 1.5 equivalents) in the same solvent.

-

-

Reaction:

-

To the solution of Alkyne-PEG8-Amine, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Slowly add the Biotin-NHS ester solution to the reaction mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The residue can be redissolved in a suitable solvent for purification.

-

Purification of this compound

Purification of the final product is crucial to ensure high purity for subsequent applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying biotinylated PEG compounds.

Experimental Protocol: Purification by RP-HPLC

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Gradient: A typical gradient might start with a low percentage of ACN, which is gradually increased to elute the product. For example:

-

0-5 min: 5% ACN

-

5-30 min: 5% to 95% ACN (linear gradient)

-

30-35 min: 95% ACN

-

35-40 min: 95% to 5% ACN (linear gradient)

-

40-45 min: 5% ACN

-

-

Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the product peak are collected.

-

Solvent Removal: The solvent from the collected fractions is removed by lyophilization (freeze-drying) to yield the purified this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Typical Value/Method |

| Molecular Formula | C₂₉H₅₁N₃O₁₀S |

| Molecular Weight | 633.8 g/mol |

| Purity (by HPLC) | ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, DMF |

| Storage | -20°C, desiccated |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound.

Visualization of Workflows

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Purification Workflow

Caption: Purification workflow for this compound using RP-HPLC.

Conclusion

The synthesis and purification of this compound require careful execution of multi-step organic synthesis and rigorous purification techniques. This guide provides a detailed framework for researchers to produce high-purity this compound for a wide range of applications in chemical biology and drug development. The successful implementation of these protocols will enable the reliable production of this important bifunctional linker, facilitating advancements in targeted therapies and diagnostics.

References

An In-Depth Technical Guide to Biotin-PEG8-Alkyne: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG8-Alkyne, a versatile chemical tool, detailing its properties, suppliers, and, most importantly, its application in advanced proteomics and drug discovery workflows.

Core Properties and Supplier Information

This compound is a chemical reagent that incorporates a biotin moiety for affinity purification, a terminal alkyne group for bioorthogonal ligation via "click chemistry," and a hydrophilic polyethylene glycol (PEG8) spacer. This unique combination of features makes it an invaluable tool for the selective labeling and enrichment of biomolecules.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2143968-80-1 | [1] |

| Molecular Formula | C29H51N3O10S | [1] |

| Molecular Weight | 633.8 g/mol | [1] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in water, DMSO, DMF | Various Supplier Catalogs |

| Storage Conditions | -20°C for long-term storage | [1] |

Key Suppliers

A number of reputable chemical suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider purity, availability, and the availability of detailed technical support.

| Supplier | Website |

| BroadPharm | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| SiChem GmbH | --INVALID-LINK-- |

| Nebula Biotechnology | --INVALID-LINK-- |

Principles of Application: Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne group on the biotin reagent and an azide-modified biomolecule. The high specificity and biocompatibility of this reaction allow for the precise labeling of target molecules within complex biological mixtures, such as cell lysates.

The general principle involves two main stages:

-

Metabolic or Chemical Incorporation of an Azide: Target biomolecules, such as newly synthesized proteins, are metabolically labeled with an azide-containing precursor (e.g., L-azidohomoalanine, an analog of methionine). Alternatively, specific classes of proteins can be chemically modified to introduce an azide group.

-

Click Chemistry Reaction: The azide-labeled biomolecules are then reacted with this compound in the presence of a copper(I) catalyst. This covalently attaches the biotin tag to the target molecules.

Experimental Protocols: A Workflow for Proteomic Analysis

The following outlines a general workflow for the application of this compound in a "bottom-up" proteomics experiment aimed at identifying newly synthesized proteins. This protocol is a composite of established methods and should be optimized for specific experimental systems.

Metabolic Labeling of Cells

-

Objective: To incorporate an azide-containing amino acid into newly synthesized proteins.

-

Procedure:

-

Culture cells to the desired confluency.

-